methyl 2-nitro-1H-imidazole-5-carboxylate
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Overview
Description
Methyl 2-nitro-1H-imidazole-5-carboxylate is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their wide range of biological activities and are commonly found in many pharmaceuticals and agrochemicals. This compound, in particular, is characterized by the presence of a nitro group at the second position and a carboxylate ester group at the fifth position of the imidazole ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-nitro-1H-imidazole-5-carboxylate typically involves the nitration of methyl imidazole-5-carboxylate. One common method includes the following steps:
Nitration Reaction: Methyl imidazole-5-carboxylate is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the exothermic nature of the nitration process.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-nitro-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium carbonate in dimethylformamide.
Hydrolysis: Sodium hydroxide in water, hydrochloric acid in water.
Major Products:
Reduction: Methyl 2-amino-1H-imidazole-5-carboxylate.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Hydrolysis: 2-nitro-1H-imidazole-5-carboxylic acid.
Scientific Research Applications
Methyl 2-nitro-1H-imidazole-5-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex imidazole derivatives, which are used in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Medicine: Derivatives of this compound have been investigated for their potential antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The biological activity of methyl 2-nitro-1H-imidazole-5-carboxylate and its derivatives is often attributed to their ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The imidazole ring can also coordinate with metal ions, influencing enzyme activity and other biochemical pathways.
Comparison with Similar Compounds
Methyl 2-nitro-1H-imidazole-5-carboxylate can be compared with other nitroimidazole derivatives such as:
Metronidazole: A widely used antimicrobial agent.
Tinidazole: Another antimicrobial agent with similar properties to metronidazole.
Secnidazole: Known for its longer half-life and used in the treatment of bacterial infections.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other nitroimidazole derivatives. Its ester group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
By understanding the properties and applications of this compound, researchers can explore new avenues in drug development, materials science, and industrial chemistry.
Properties
CAS No. |
2680532-96-9 |
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Molecular Formula |
C5H5N3O4 |
Molecular Weight |
171.1 |
Purity |
95 |
Origin of Product |
United States |
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